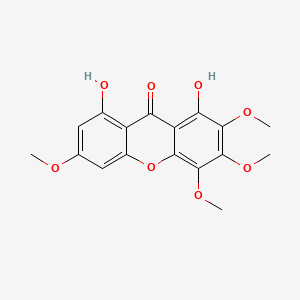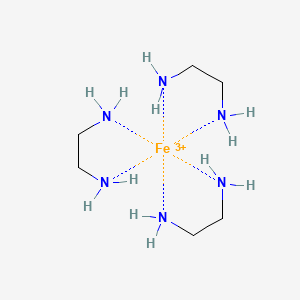![molecular formula C20H22N2O B1240191 15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B1240191.png)
15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Descripción general
Descripción
15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene is an alkaloid that is predominantly found in the plant Gelsemium elegans. This compound has garnered significant attention due to its notable pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties . This compound is the most abundant monomer compound in the crude alkaloid extract of Gelsemium elegans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene can be synthesized through various methods. One notable approach involves a bioinspired cyclization process. This method utilizes Friedel-Crafts-type cyclization to form the core structure of koumine . Another approach involves the use of high-speed countercurrent chromatography combined with preparative high-performance liquid chromatography for the isolation and purification of koumine from Gelsemium elegans .
Industrial Production Methods: Industrial production of koumine often involves the extraction from Gelsemium elegans using solvents such as ethanol and ethyl acetate. The crude extract is then subjected to further purification using techniques like high-speed countercurrent chromatography and preparative high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different derivatives that may exhibit distinct pharmacological activities .
Common Reagents and Conditions: Common reagents used in the reactions involving koumine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions involving koumine include various oxidized and reduced derivatives. These derivatives often exhibit unique pharmacological properties, making them valuable for further research and development .
Aplicaciones Científicas De Investigación
15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying alkaloid synthesis and reactivity. In biology, koumine is studied for its effects on cellular processes and signaling pathways . In medicine, koumine has shown promise as a potential treatment for inflammatory and neuropathic pain, as well as certain types of cancer . Additionally, koumine is used in the industry for the development of new pharmaceuticals and therapeutic agents .
Mecanismo De Acción
15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene exerts its effects through various molecular targets and pathways. One of the primary targets is the translocator protein 18 kDa (TSPO), where koumine acts as a positive allosteric modulator . This modulation enhances the binding of other ligands to TSPO, leading to increased analgesic and anti-inflammatory effects . This compound also influences the Bax/Bcl-2 ratio and caspase-3 expression, which are involved in the regulation of apoptosis in cancer cells .
Comparación Con Compuestos Similares
15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene is often compared with other alkaloids found in Gelsemium elegans, such as gelsemine, gelsevirine, and gelsenicine . While these compounds share some pharmacological activities, koumine is unique in its high abundance and low toxicity . Additionally, koumine’s ability to modulate TSPO distinguishes it from other similar compounds .
List of Similar Compounds:- Gelsemine
- Gelsevirine
- Gelsenicine
- Sempervirine
- Humantenine
This compound’s unique properties and wide range of applications make it a valuable compound for scientific research and potential therapeutic development.
Propiedades
IUPAC Name |
15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYEMHGPMGUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,3aS,4R,6R,6aS,7R,8R,9bR)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-(3-methylbutanoyloxy)-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-methylbutanoate](/img/structure/B1240111.png)

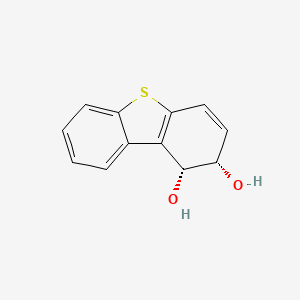

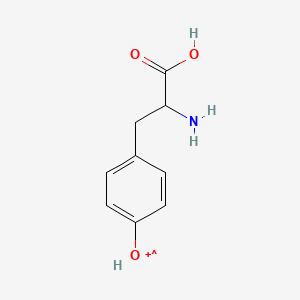
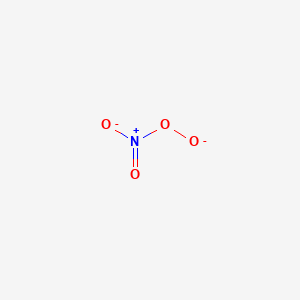
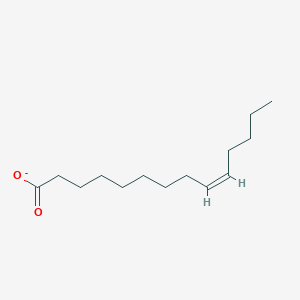
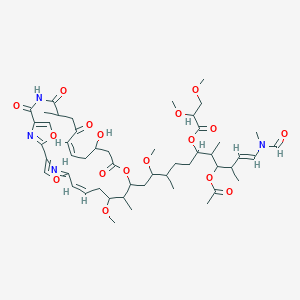
![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)

